N-(1-oxaspiro[4.4]nonan-2-ylmethyl)-8-oxaspiro[4.5]decan-4-amine
Description
N-(1-oxaspiro[44]nonan-2-ylmethyl)-8-oxaspiro[45]decan-4-amine is a complex organic compound featuring two spirocyclic structures Spiro compounds are characterized by a unique arrangement where two rings share a single atom, creating a highly strained and reactive structure
Properties
IUPAC Name |
N-(1-oxaspiro[4.4]nonan-2-ylmethyl)-8-oxaspiro[4.5]decan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2/c1-2-8-18(7-1)9-5-15(21-18)14-19-16-4-3-6-17(16)10-12-20-13-11-17/h15-16,19H,1-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLPSPGYDWUKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(O2)CNC3CCCC34CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-oxaspiro[4.4]nonan-2-ylmethyl)-8-oxaspiro[4.5]decan-4-amine typically involves multiple steps:
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Formation of the Spirocyclic Core: : The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction, often using a precursor such as a diol or a diketone. The reaction conditions may include the use of strong acids or bases to facilitate the cyclization process.
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Functional Group Introduction: : Once the spirocyclic core is formed, functional groups such as amines or ethers are introduced. This step may involve nucleophilic substitution reactions, where a nucleophile attacks an electrophilic carbon center, replacing a leaving group.
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Final Assembly: : The final step involves the coupling of the two spirocyclic units. This can be achieved through a variety of methods, including reductive amination or the use of coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the spirocyclic centers. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can be used to modify the functional groups attached to the spirocyclic core. Common reducing agents include lithium aluminum hydride or sodium borohydride.
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Substitution: : Nucleophilic substitution reactions can be used to introduce new functional groups. This can involve the use of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(1-oxas
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